

C.I. Pigment Violet 23 CAS number 6358-30-1 research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Violet 23*

Cat. No.: *B1314786*

[Get Quote](#)

An In-depth Technical Guide to **C.I. Pigment Violet 23** (CAS No. 6358-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Violet 23, with CAS number 6358-30-1, is a high-performance organic pigment belonging to the dioxazine class of heterocyclic compounds.^{[1][2]} Also known as Carbazole Violet, it is renowned for its intense, bluish-violet shade, exceptional color strength, and excellent fastness properties.^{[3][4][5]} This technical guide provides a comprehensive overview of **C.I. Pigment Violet 23**, consolidating its chemical and physical properties, synthesis methodologies, applications, and toxicological data. The information is presented to serve as a foundational resource for researchers, scientists, and professionals in related fields. While its primary applications are industrial, its regulatory approval for use in medical devices such as contact lenses warrants an understanding of its characteristics.^{[6][7]}

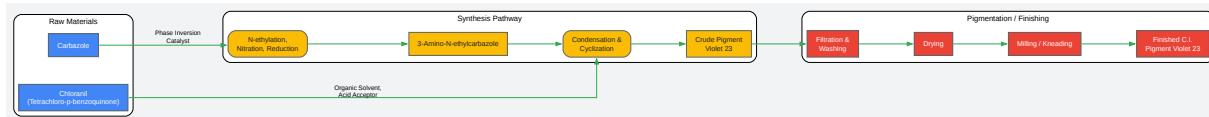
Chemical and Physical Properties

C.I. Pigment Violet 23 is a complex organic molecule derived from carbazole.^{[2][8]} For many years, its structure was incorrectly assigned as linear but has since been confirmed to have a centrosymmetric, angular "S-shaped" structure.^{[1][5][8]} Its high molecular weight and stable structure contribute to its durability and resistance properties.

Table 1: General and Chemical Properties of **C.I. Pigment Violet 23**

Property	Value	Reference(s)
C.I. Name	Pigment Violet 23	[1]
C.I. Number	51319	[1] [9]
CAS Number	6358-30-1	[1]
EC Number	228-767-9	[1] [10]
Chemical Name	8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine	[4] [8]
Molecular Formula	C ₃₄ H ₂₂ Cl ₂ N ₄ O ₂	[1] [9]
Molecular Weight	589.47 g/mol	[1] [11]
Appearance	Violet Powder	[1] [12]
Density	1.5 - 1.6 g/cm ³	[1] [3]
Melting Point	385°C (decomposes)	[13] [14] [15]
Specific Surface Area	74 m ² /g (Monolite Violet RN)	[1] [3] [8]
Water Solubility	Insoluble (<25 µg/L at 24°C)	[16]

| log Pow (Octanol/Water) | ~1.1 |[\[16\]](#) |


Table 2: Physical and Fastness Properties

Property	Rating/Value	Application Medium	Reference(s)
Heat Resistance	200°C	Coatings	[1] [8]
	250 - 280°C	Plastics (Polyolefins)	[1] [8] [9]
	280°C / 5h	Polyester	[8] [9]
Light Fastness	7 - 8 (on a scale of 1-8)	Coatings / Masstone	[8] [17] [18]
	6 - 8	General	[9]
Weather Fastness	Excellent	General	[2] [19]
Solvent Resistance	4 - 5 (on a scale of 1-5)	Xylene, Ethanol	[9] [18]
	5 (Excellent)	Water, Oil, Acid, Alkali	[9] [17] [18]
Oil Absorption	38 - 60 g/100g		[9] [17] [18]

| pH Value | 5.0 - 7.5 | [\[9\]](#)[\[18\]](#) |

Synthesis and Manufacturing

The synthesis of **C.I. Pigment Violet 23** is a multi-stage process that has been refined since its discovery in 1928.[\[8\]](#) The core reaction involves the condensation of 3-amino-N-ethylcarbazole with chloranil (tetrachloro-p-benzoquinone).[\[1\]](#)[\[2\]](#)[\[14\]](#) The crude pigment then undergoes finishing treatments, such as kneading or milling, to achieve the desired physical properties for specific applications.[\[4\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **C.I. Pigment Violet 23**.

Experimental Protocols

Detailed proprietary experimental protocols are not publicly available. However, based on patent literature and chemical principles, a generalized procedure for synthesis can be outlined.

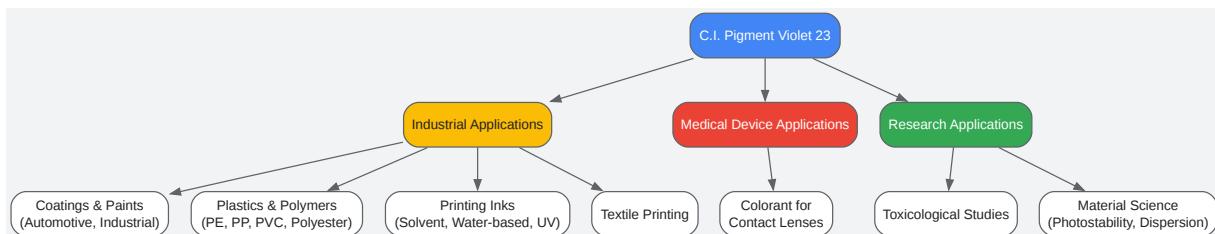
Generalized Synthesis Protocol

This protocol is a composite representation based on described chemical pathways.[\[8\]](#)[\[20\]](#)[\[21\]](#)

- Preparation of 3-amino-N-ethylcarbazole:
 - Carbazole is N-ethylated under normal pressure using an appropriate ethylating agent in the presence of a phase inversion catalyst.
 - The resulting N-ethylcarbazole undergoes nitration followed by a reduction reaction to synthesize 2-amino-N-ethylcarbazole.[\[8\]](#)
- Condensation and Cyclization:
 - 3-amino-9-ethylcarbazole is subjected to a condensation reaction with an excess of tetrachlorobenzoquinone (chloranil) in a high-boiling organic solvent.[\[20\]](#)

- The reaction is carried out in the presence of an acid acceptor (e.g., sodium acetate).[20]
A small, controlled amount of water (0.1 to 4% by weight) may be added to the reaction batch to improve yield.[20]
- The mixture is heated to facilitate the condensation and subsequent cyclization, forming the crude dioxazine pigment.[21]
- Isolation and Purification of Crude Pigment:
 - The reaction mixture is cooled, and the solid crude pigment is separated from the reaction mixture by filtration.
 - The collected solid is washed thoroughly with solvents (e.g., water, alcohol) to remove impurities and unreacted starting materials.
- Pigmentation (Finishing):
 - The washed crude pigment is dried.
 - The dried crude product is then subjected to a pigmentation process, such as solvent kneading or ball milling, to break down aggregates and achieve the desired particle size, crystal form, and surface properties for the final pigment product.[4][8]

Generalized Protocol for Acute Oral Toxicity (LD50) Study


This protocol is a standard representation for the type of study cited in the safety data for Pigment Violet 23.[16]

- Test Species: Wistar rats (female, as specified in one study).[16]
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
- Grouping and Dosing:
 - Animals are divided into groups. A control group receives the vehicle (e.g., water or corn oil).

- Test groups receive a single oral dose of Pigment Violet 23 suspended in the vehicle. Based on the data, doses would likely range up to and exceed 2,000 mg/kg and 10,000 mg/kg body weight.[16]
- Administration: The substance is administered by oral gavage.
- Observation:
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
 - Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 value is calculated, which is the statistical estimation of the dose that would be lethal to 50% of the test population. For Pigment Violet 23, the LD50 is reported to be greater than the tested doses, indicating low acute oral toxicity.[6]

Applications and Relevance

C.I. Pigment Violet 23 is a high-performance pigment valued for its unique shade and strength.[2] There is no evidence of its use as an active pharmaceutical ingredient or in drug development. Its relevance to the medical and scientific community stems primarily from its use in medical devices and its toxicological profile.

[Click to download full resolution via product page](#)

Caption: Application areas for **C.I. Pigment Violet 23**.

- Industrial Coatings and Paints: It is widely used in automotive paints, industrial coatings, powder coatings, and architectural paints due to its excellent lightfastness and weather resistance.[3][8][22]
- Plastics: It is used to color a variety of plastics, including polyolefins (PE, PP), PVC, and polyester, with high heat stability.[1][9]
- Printing Inks: Its high tinting strength makes it suitable for solvent-based, water-based, and UV-curable inks.[1][8][23]
- Medical Devices: The U.S. FDA has permanently listed Carbazole Violet for use as a colorant in contact lenses, exempt from certification.[7] This is its most direct link to a regulated health application. Cytotoxicity tests using mouse cells have supported this application.[6]

Toxicological and Safety Data

C.I. Pigment Violet 23 exhibits a low order of acute toxicity.[6] However, as a fine powder, it can pose a risk of dust explosion and may cause mechanical or mild irritation upon contact.[11][24]

Table 3: Toxicological Data Summary

Endpoint	Result	Species	Reference(s)
Acute Oral Toxicity (LD50)	> 2,000 mg/kg	Rat (female)	[16]
	> 5,000 mg/kg	Not specified	[12]
	> 10,000 mg/kg	Rat	
Skin Irritation	Non-irritant	Rabbit	[6] [12]
Eye Irritation	Irritant	Rabbit	[6]
Mutagenicity	Mutagenicity data reported (no definitive classification)		[11]

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | [\[11\]](#) |

Table 4: Ecotoxicity Data

Endpoint	Result	Species	Exposure	Reference(s)
Toxicity to Fish (LC50)	> 100 mg/L	Danio rerio (Zebra fish)	96 h	[16]
Toxicity to Daphnia (EC50)	> 100 mg/L	Daphnia magna	48 h	[16]
Toxicity to Algae (EC50)	> 100 mg/L	Desmodesmus subspicatus	72 h	[16]

| Toxicity to Microorganisms | > 1,000 mg/L | Activated sludge | 3 h | [\[16\]](#) |

The pigment is not readily soluble in water and is considered to be generally non-hazardous to water.[\[16\]](#) Due to its insolubility, it can be removed from water through mechanical means in effluent treatment plants.

Regulatory Information

- United States (FDA): Permanently listed under 21 CFR 73.3106 for use as a colorant in contact lenses, with the limitation that it is not to exceed the minimum amount reasonably required to accomplish the intended coloring effect.[7]
- Europe (REACH): Registered under REACH.[10][25]
- Australia (AICIS): Listed on the Australian Inventory of Industrial Chemicals.[25]
- Transport: Not classified as hazardous under major transport regulations (ADR, RID, IMDG, IATA).[26]

Signaling Pathways and Drug Development

A thorough review of the provided search results indicates no published research linking **C.I. Pigment Violet 23** to specific biological signaling pathways or its use in drug development. Its chemical structure is not typical of a pharmacophore, and its extremely low solubility would make it a challenging candidate for systemic drug delivery. Its application space is firmly within materials science and industrial coloration, with a niche, non-systemic use in medical devices.

Conclusion

C.I. Pigment Violet 23 (CAS 6358-30-1) is a commercially significant organic pigment with a well-characterized profile of high performance in industrial applications. It possesses excellent color strength, lightfastness, and heat stability. Toxicological data indicates a low hazard profile, which is supported by its regulatory approval for use in coloring contact lenses. For researchers and scientists, Pigment Violet 23 serves as a benchmark high-performance colorant. While it is not a candidate for drug development, its established safety and material properties make it a relevant compound for biomaterials and medical device applications where a stable, permanent violet coloration is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Violet 23 - SY Chemical Co., Ltd. [sypigment.com]
- 2. Pigment violet 23 - PIGMENTS VIOLET 23 MANUFACTURER AND SUPPLIERS [navpadpigments.weebly.com]
- 3. DuraPrint®S6023-1R Pigment Violet 23 | Fineland Chem [finelandchem.com]
- 4. PV23 [crenovo.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 8. zeyachem.net [zeyachem.net]
- 9. Permanent Violet 23 (C.I. Pigment Violet 23)-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 10. echa.europa.eu [echa.europa.eu]
- 11. cncolorchem.com [cncolorchem.com]
- 12. navpadpigments.com [navpadpigments.com]
- 13. Pigment Violet 23 | CAS#:6358-30-1 | Chemsric [chemsrc.com]
- 14. Permanent Violet RL CAS#: 6358-30-1 [m.chemicalbook.com]
- 15. guidechem.com [guidechem.com]
- 16. echemi.com [echemi.com]
- 17. Pigment violet 23|Permanent Violet RL|CAS No.6358-30-1 [xcolorpigment.com]
- 18. pigments.com [pigments.com]
- 19. ulprospector.com [ulprospector.com]
- 20. US4345074A - Process for the manufacture of a violet organic pigment, C.I. Pigment Violet 23 - Google Patents [patents.google.com]
- 21. WO2014181348A2 - Carbazole dioxazine pigments - Google Patents [patents.google.com]
- 22. hengyitek.com [hengyitek.com]
- 23. Exploring the Allure of Pigment Violet 23: A Journey into Lavender Depths – Dipen Group Of Companies [dipengroup.com]
- 24. additivesforpolymer.com [additivesforpolymer.com]

- 25. C.I. Pigment Violet 23 | C34H22Cl2N4O2 | CID 11845128 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 26. file.hstatic.net [file.hstatic.net]
- To cite this document: BenchChem. [C.I. Pigment Violet 23 CAS number 6358-30-1 research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314786#c-i-pigment-violet-23-cas-number-6358-30-1-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com